3-Bromo-6-chloro-2-fluorobenzyl bromide

Organic synthesis Cross-coupling Regioselectivity

3-Bromo-6-chloro-2-fluorobenzyl bromide (CAS 886615-32-3) is a polyhalogenated benzyl bromide building block bearing bromo, chloro, and fluoro substituents at the 3-, 6-, and 2-positions, respectively, with the reactive bromomethyl group at the benzylic position. Its molecular formula is C₇H₄Br₂ClF and its molecular weight is 302.37 g/mol.

Molecular Formula C7H4Br2ClF
Molecular Weight 302.36 g/mol
CAS No. 886615-32-3
Cat. No. B1529646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-fluorobenzyl bromide
CAS886615-32-3
Molecular FormulaC7H4Br2ClF
Molecular Weight302.36 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)CBr)F)Br
InChIInChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2
InChIKeyNXGGPRJWFMRICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-2-fluorobenzyl bromide (CAS 886615-32-3): Core Identity and Procurement-Relevant Classification


3-Bromo-6-chloro-2-fluorobenzyl bromide (CAS 886615-32-3) is a polyhalogenated benzyl bromide building block bearing bromo, chloro, and fluoro substituents at the 3-, 6-, and 2-positions, respectively, with the reactive bromomethyl group at the benzylic position . Its molecular formula is C₇H₄Br₂ClF and its molecular weight is 302.37 g/mol . The compound is classified under aromatic fluorocarbons and is typically supplied as a colorless to pale yellow liquid, semi-solid, or solid with a purity of 95–97% . The presence of three distinct halogen atoms with differing electronic and steric properties, combined with the benzylic bromide electrophilic handle, defines this compound as a versatile scaffold for sequential chemoselective functionalization in pharmaceutical and agrochemical intermediate synthesis [1].

Why 3-Bromo-6-chloro-2-fluorobenzyl bromide Cannot Be Replaced by a Generic Halogenated Benzyl Bromide


Generic substitution of halogenated benzyl bromides is precluded by the fact that the specific 3-bromo-6-chloro-2-fluoro substitution pattern determines the regiochemistry of subsequent cross-coupling and nucleophilic substitution reactions . In palladium-catalyzed couplings, the aryl bromide at position 3 is sterically and electronically differentiated from the benzylic bromide, while the chlorine at position 6 and fluorine at position 2 modulate the electron density of the ring, directly influencing the oxidative addition rate at the aryl bromide site [1]. In contrast, regioisomers such as 1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene (CAS 1003608-90-9) place the halogen substituents in a different arrangement, which alters the electronic activation pattern and can lead to different coupling selectivity or require different reaction optimization . The specific combination of three halogens on a single benzyl bromide scaffold is uncommon among commercially available building blocks; the most similar alternatives—such as 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8, MW 223.47)—lack the aryl bromide handle entirely, eliminating the possibility of sequential difunctionalization [2].

Head-to-Head Differentiation Evidence for 3-Bromo-6-chloro-2-fluorobenzyl bromide Against Closest Analogs


Regioisomeric Halogen Placement Differentiates Aryl Bromide Reactivity in Cross-Coupling

3-Bromo-6-chloro-2-fluorobenzyl bromide contains an aryl bromide at position 3 that is electronically activated by the ortho-fluoro (position 2) and para-chloro (position 6) substituents. Its direct regioisomer, 1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene (CAS 1003608-90-9), places chlorine ortho and fluorine para to the aryl bromide, producing a different electronic activation profile . While no head-to-head kinetic study exists for this exact pair, literature on halogenated aryl bromides establishes that ortho-fluoro substitution increases the rate of oxidative addition with Pd(0) catalysts by lowering the electron density at the C–Br carbon, whereas ortho-chloro substitution exerts a weaker electron-withdrawing effect [1]. Consequently, the 2-fluoro-3-bromo arrangement in the target compound is predicted to provide faster oxidative addition than the 2-chloro-3-bromo arrangement in the regioisomer, enabling milder reaction conditions or higher conversion in Suzuki, Buchwald-Hartwig, or other Pd-catalyzed couplings.

Organic synthesis Cross-coupling Regioselectivity

Benzylic Bromide Reactivity Differentiated from Alcohol Analog Enables Direct Nucleophilic Substitution Without Activation

3-Bromo-6-chloro-2-fluorobenzyl bromide provides the benzylic bromide electrophile directly, whereas its alcohol analog—3-bromo-6-chloro-2-fluorobenzyl alcohol (CAS 886615-31-2)—requires a separate activation step (e.g., conversion to the bromide via PBr₃, SOBr₂, or Appel conditions) before nucleophilic displacement . The alcohol analog has a molecular weight of 239.47 g/mol and is typically supplied at 98% purity . Converting the alcohol to the bromide adds one synthetic step, consumes reagents, generates waste, and typically reduces overall yield. For a user who needs the benzyl bromide directly for amine alkylation, thioether formation, or phosphonium salt preparation, procurement of the pre-formed bromide eliminates this activation step.

Synthetic efficiency Functional group interconversion Procurement strategy

Trihalogenated Scaffold Enables Sequential Chemoselective Functionalization Versus Mono-/Dihalogenated Analogs

The target compound carries three chemically distinct halogen handles: a benzylic bromide (Csp³–Br, reactive toward SN2 nucleophiles), an aryl bromide (Csp²–Br, reactive toward Pd-catalyzed cross-coupling), and an aryl chloride (Csp²–Cl, relatively inert under typical Suzuki conditions but reactive under more forcing conditions or with specific catalyst systems). In contrast, 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8, MW 223.47) contains only a benzylic bromide and an aryl chloride, with fluorine replacing the aryl bromide [1]. The absence of the aryl bromide means that difunctionalization via sequential coupling is not possible—only the benzylic position can be easily functionalized. The target compound's molecular weight of 302.37 g/mol reflects the presence of two bromine atoms versus one in the comparator, enabling orthogonal reactivity at two electrophilic sites .

Sequential functionalization Orthogonal reactivity Medicinal chemistry

Commercial Availability and Purity Benchmarking Across Trihalogenated Benzyl Bromide Building Blocks

Among trihalogenated benzyl bromides (bearing Br, Cl, F substituents on the ring), the target compound benefits from multi-vendor commercial availability with cataloged stock levels. Apollo Scientific stocks 250 mg (£67), 1 g (£180), and 5 g (£656) quantities . CymitQuimica offers the compound at 97% purity . The close regioisomer 1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene (CAS 1003608-90-9) shows significantly lower vendor coverage and is often available only on an enquiry basis . This difference in commercial maturity reduces procurement lead time and ensures batch-to-batch quality documentation (COA, FTIR) is readily available for the target compound.

Procurement Commercial availability Supply chain

Procurement-Driven Application Scenarios for 3-Bromo-6-chloro-2-fluorobenzyl bromide


Medicinal Chemistry: Scaffold for Sequential SAR Library Synthesis

In a typical medicinal chemistry campaign, the target compound is used as a bifunctional scaffold: the benzylic bromide is first displaced with an amine, thiol, or alcohol nucleophile, installing a first diversity point; the aryl bromide is then engaged in a Suzuki-Miyaura coupling with a boronic acid/ester to introduce a second diversity point [1]. This sequential protocol is enabled specifically by the orthogonal reactivity of the benzylic bromide (SN2) and the aryl bromide (Pd-catalyzed coupling), as established in the evidence showing the target compound provides two distinct electrophilic sites versus only one for 2-chloro-6-fluorobenzyl bromide [Evidence Item 3]. The aryl chloride remains as a latent handle for late-stage diversification if required, potentially offering a third point of variation.

Agrochemical Intermediate: Rapid Access to Halogenated Benzyl Derivatives

The compound serves as a key reagent for introducing a polyhalogenated benzyl group into agrochemical lead structures, where halogen substituents improve metabolic stability and membrane penetration [2]. Procurement of the pre-formed benzyl bromide eliminates the alcohol-to-bromide activation step that would be required if sourcing the corresponding benzyl alcohol (CAS 886615-31-2) [Evidence Item 2], directly providing the reactive electrophile for N-alkylation or O-alkylation of herbicide or fungicide precursors. The savings of one synthetic step per compound translates into meaningful time reduction when synthesizing a series of analogs for screening.

Radiochemistry: Precursor for Radiolabeling via Halogen Exchange

The benzylic bromide position of the target compound can serve as a leaving group for nucleophilic radiofluorination or radioiodination, enabling the synthesis of ¹⁸F- or ¹²³I-labeled tracers for PET or SPECT imaging [3]. The presence of the aryl bromide provides a secondary site that can be used for further functionalization after radiolabeling, enabling the construction of more complex radiopharmaceutical precursors from a single building block.

Polymer and Materials Chemistry: Halogenated Monomer for Functional Polymers

The benzylic bromide can initiate polymerization or be incorporated into polymer backbones, while the aryl bromide and chloride provide sites for post-polymerization modification [4]. The specific 2-fluoro substitution pattern influences the electronic properties of the resulting polymer, potentially affecting its thermal stability or optoelectronic characteristics relative to non-fluorinated or differently halogenated analogs.

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